Structural Differentiation: Unprecedented Dual Furan Isomer Substitution vs. Standard Mono-Heteroaryl Analogs
The target compound's defining structural feature is the simultaneous presence of furan-2-yl and furan-3-yl groups on a single hydroxyethyl carbon. This creates a specific spatial orientation of two hydrogen-bond acceptors and pi-systems. In the generic Markush structure of the core patent for cyclopentanecarboxamide FAS inhibitors, the 'Ar1' group is defined as phenyl, thienyl, pyridinyl, pyrrolyl, imidazolyl, triazolyl, furanyl, isoxazolyl, or oxazolyl, all of which can be optionally further substituted [1]. The vast majority of exemplified compounds feature a single Ar1 group. This direct structural comparison implies that the target compound explores a specific, sparse region of chemical space within the patent's claims, representing a distinct vector for probing FAS active site topology [1].
| Evidence Dimension | Molecular Graph Topology / Ar1 Substitution Pattern |
|---|---|
| Target Compound Data | Di-substituted: -C(OH)(furan-2-yl)(furan-3-yl) |
| Comparator Or Baseline | Class baseline: Mono-substituted Ar1 (e.g., -furanyl, -phenyl, -thienyl) as predominantly exemplified in EP2491009B1 |
| Quantified Difference | Qualitative difference: The target compound is a rare example of a geminal di-heteroaryl substitution on the hydroxyethyl linker, a pattern not widely exemplified in the core patent. |
| Conditions | Structural comparison against the Markush claims and exemplified compounds in EP2491009B1 |
Why This Matters
For researchers procuring tool compounds for FAS SAR studies, this unique topology offers a probe to interrogate a binding pocket that tolerates dual heteroaryl groups, which is not addressable with the standard mono-substituted analogs.
- [1] Kley, J., Hamilton, B. S., Mack, J., Redemann, N., & Schoelch, C. (2017). Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use. European Patent No. EP2491009B1. View Source
